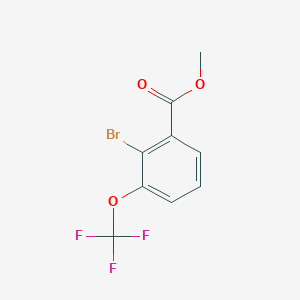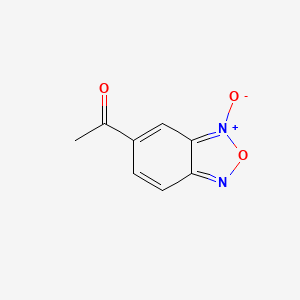
6-Acetyl-2,1,3-benzoxadiazol-1-ium-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing Ethanone, 1-(3-oxido-2,1,3-benzoxadiazol-5-yl)- involves the reaction of 1,2-benzenediol with nitrosyl hydrazine to form 2,1,3-benzoxadiazole . This intermediate is then reacted with ethyl chloroacetate to produce the final compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .
化学反応の分析
Types of Reactions: Ethanone, 1-(3-oxido-2,1,3-benzoxadiazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .
科学的研究の応用
Ethanone, 1-(3-oxido-2,1,3-benzoxadiazol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis, particularly in the preparation of fluorescent dyes.
Biology: Employed in the study of biological processes due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic tool.
Industry: Utilized in the manufacture of various chemical products, including dyes and pigments.
作用機序
The mechanism of action of Ethanone, 1-(3-oxido-2,1,3-benzoxadiazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to act as a fluorescent probe, allowing researchers to study various biological and chemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- 1-(2,1,3-benzoxadiazol-5-yl)ethanone
- 1-(2,1,3-benzoxadiazol-4-yl)ethanone
- 1-(2,1,3-benzoxadiazol-6-yl)ethanone
Comparison: Ethanone, 1-(3-oxido-2,1,3-benzoxadiazol-5-yl)- is unique due to its specific structural configuration, which imparts distinct fluorescent properties. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and reactivity, making it particularly useful in certain applications .
特性
CAS番号 |
66194-29-4 |
|---|---|
分子式 |
C8H6N2O3 |
分子量 |
178.14 g/mol |
IUPAC名 |
1-(3-oxido-2,1,3-benzoxadiazol-3-ium-5-yl)ethanone |
InChI |
InChI=1S/C8H6N2O3/c1-5(11)6-2-3-7-8(4-6)10(12)13-9-7/h2-4H,1H3 |
InChIキー |
WHBBNLSPJOZZPL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=[N+](ON=C2C=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12085486.png)
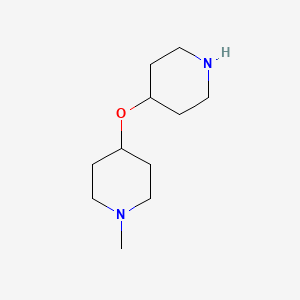

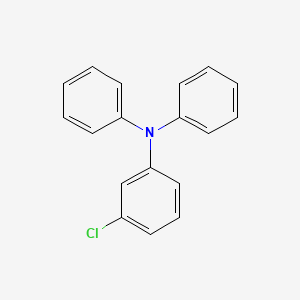
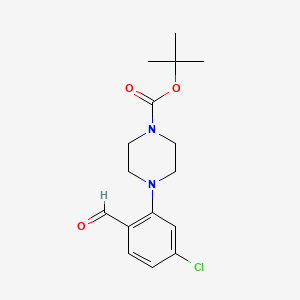

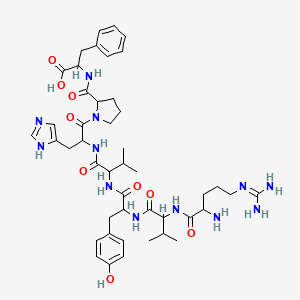

![Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12085524.png)

![[4-Oxo-4-[1-oxo-1-[4-oxo-4-(1-oxopentan-3-yloxy)butan-2-yl]oxypentan-3-yl]oxybutan-2-yl] 3-(3-hydroxybutanoyloxy)pentanoate](/img/structure/B12085549.png)
